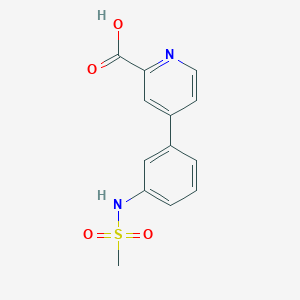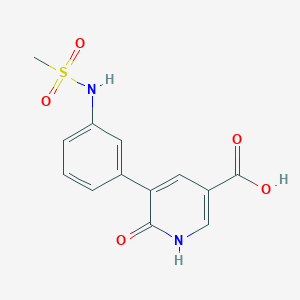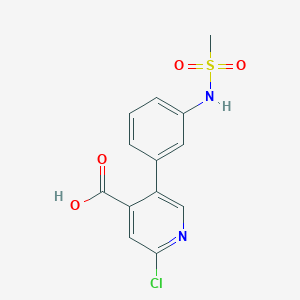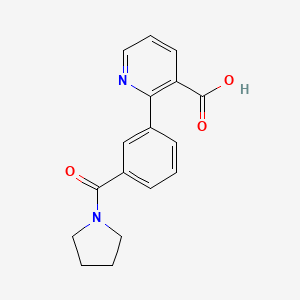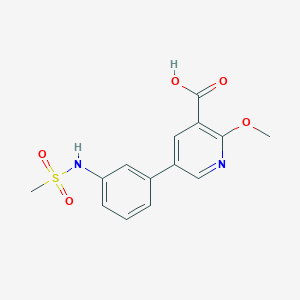
4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid (4-PCPA) is a novel compound that has recently been gaining attention for its potential applications in scientific research. 4-PCPA is an analog of the neurotransmitter glutamate and has been shown to have a number of biochemical and physiological effects. Additionally, we will provide a list of potential future directions for further research.
Scientific Research Applications
4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been investigated for its potential applications in scientific research. It has been used as a tool to study the role of glutamate in the brain, as it is structurally similar to the neurotransmitter. 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has also been used to study the role of glutamate in the regulation of gene expression, as well as its role in memory formation and learning. Additionally, 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been used to study the effects of glutamate on neuronal excitability, as well as its effects on synaptic plasticity.
Mechanism of Action
4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% acts as an agonist at the NMDA receptor, a type of glutamate receptor. When 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% binds to the NMDA receptor, it triggers a cascade of events that ultimately leads to an increase in neuronal excitability and synaptic plasticity. Additionally, 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been shown to increase the expression of certain genes in the brain, which may be responsible for its effects on learning and memory formation.
Biochemical and Physiological Effects
4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal excitability and synaptic plasticity, as well as increase the expression of certain genes in the brain. Additionally, 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been shown to increase the production of certain neurotransmitters, such as glutamate, GABA, and serotonin.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% for laboratory experiments is its ability to act as an agonist at the NMDA receptor. This allows researchers to study the effects of glutamate on the brain in a controlled environment. Additionally, 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been shown to be relatively stable in solution, making it suitable for long-term experiments. However, 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is not suitable for use in vivo due to its potential for toxicity.
Future Directions
There are a number of potential future directions for research on 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%. For example, further research could be conducted to explore the effects of 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% on other neurotransmitters, such as dopamine and norepinephrine. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%, such as its use as a drug for the treatment of neurological disorders. Additionally, further research could be conducted to explore the potential of 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% as a tool for studying the effects of glutamate on gene expression and synaptic plasticity. Finally, further research could be conducted to explore the potential of 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% as a tool for studying the effects of glutamate on learning and memory formation.
Synthesis Methods
4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, the most common of which involve the use of a Grignard reagent and a pyrrolidine-based amide precursor. In the first step of the synthesis, the Grignard reagent is reacted with the amide precursor to form an intermediate product. In the second step, the intermediate product is reacted with a carbonate-based reagent to form 4-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%. The reaction can be catalyzed by a variety of organic bases, such as triethylamine or pyridine.
properties
IUPAC Name |
4-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)14-5-3-4-12(10-14)13-6-7-18-15(11-13)17(21)22/h3-7,10-11H,1-2,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHRFWNMUQEDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



